molecular formula C5H6FN B1293887 Pyridine hydrofluoride CAS No. 32001-55-1

Pyridine hydrofluoride

Cat. No.: B1293887
CAS No.: 32001-55-1
M. Wt: 99.11 g/mol
InChI Key: GRJJQCWNZGRKAU-UHFFFAOYSA-N
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Description

Pyridine hydrofluoride (C₅H₆FN) is a 1:1 complex of pyridine and hydrogen fluoride (HF), commonly referred to as Olah’s reagent . It exists as a liquid under standard conditions and is widely utilized in organic synthesis for its dual functionality as a fluoride donor and mild acid catalyst. Key applications include desilylation (removal of silicon-protecting groups) , deoxyfluorination (replacing hydroxyl groups with fluorine) , and facilitating glycosylation or deglycosylation reactions in biochemical studies . Its advantage over anhydrous HF lies in its reduced volatility and safer handling profile, as the pyridine moiety stabilizes HF, minimizing hazardous exposure .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GRJJQCWNZGRKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32001-55-1, 62778-11-4, 110-86-1 (Parent)
Record name Pyridine, hydrofluoride (1:1)
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Record name Hydrofluoric acid, homopolymer, compd. with pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyridine, hydrofluoride (1:1)
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DSSTOX Substance ID

DTXSID3067653
Record name Pyridinium fluoride
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Molecular Weight

99.11 g/mol
Source PubChem
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CAS No.

32001-55-1, 62778-11-4
Record name Pyridine, hydrofluoride (1:1)
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Record name Pyridine, hydrofluoride (1:1)
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Record name Pyridinium fluoride
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Record name Pyridinium fluoride
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Record name Hydrofluoric acid, homopolymer, compd. with pyridine
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Preparation Methods

Direct Condensation

Method Overview:

  • Anhydrous hydrogen fluoride is condensed into pyridine at low temperatures, specifically around -78 °C.
  • The mixture is then gradually warmed to room temperature.

Reaction Conditions:

  • Temperature: Initial condensation at -78 °C followed by warming to room temperature.
  • Molar Ratio: A stoichiometric ratio of approximately 1:1 (pyridine to hydrogen fluoride) is often employed.

Yield:

  • The yield can vary based on the precise reaction conditions but is generally high when conducted under controlled temperatures.

Safety Considerations:

  • Hydrogen fluoride is highly corrosive and requires careful handling. Appropriate personal protective equipment (PPE) and fume hoods should be used during the synthesis process.

Industrial Scale Production

Method Overview:

  • Industrial production mirrors laboratory methods but utilizes specialized equipment designed to handle the corrosive nature of hydrogen fluoride safely.

Reaction Conditions:

  • Similar temperature profiles are maintained, with continuous monitoring of hydrogen fluoride concentrations.

Yield:

  • Industrial processes aim for consistent yields, often exceeding those achieved in smaller-scale laboratory settings due to optimized conditions.

Safety Considerations:

  • Facilities must be equipped with advanced safety systems, including gas detection and neutralization systems for any accidental releases.
Method Temperature Molar Ratio Yield Safety Considerations
Direct Condensation -78 °C 1:1 High Requires PPE, fume hoods, and careful handling
Industrial Production Controlled 1:1 Consistent Specialized equipment; advanced safety systems required

Pyridine hydrofluoride acts as a source of fluorine in various reactions. Its mechanism involves the stabilization of the complex formed between pyridine and hydrogen fluoride, allowing for effective fluorination of substrates. Research indicates that this compound exhibits regioselectivity in reactions involving alkynes and other organic compounds, making it a valuable reagent in synthetic organic chemistry.

This compound is synthesized primarily through the direct condensation of anhydrous hydrogen fluoride into pyridine under controlled conditions. Both laboratory and industrial methods emphasize safety due to the hazardous nature of hydrogen fluoride. The compound's unique properties make it a significant reagent in organic synthesis, particularly in fluorination reactions.

Scientific Research Applications

Biochemical Properties

Pyridine hydrofluoride is primarily valued for its fluorinating properties , which enable it to modify organic molecules through the introduction of fluorine atoms. This modification can alter the chemical and biological properties of the compounds involved, enhancing their efficacy in numerous applications.

Molecular Mechanism

The compound interacts with biomolecules at the molecular level, affecting enzyme activity and protein function. Its ability to introduce fluorine into biomolecules can lead to changes in structure and function, which is crucial for drug development and biochemical research.

Research Applications

This compound has a diverse range of applications across various scientific disciplines:

  • Biology : Utilized in synthesizing biologically active fluorinated compounds, essential for drug development.
  • Medicine : Important in creating pharmaceuticals with improved metabolic stability and bioavailability.
  • Industry : Employed in producing fluorinated polymers and materials that exhibit high thermal stability and resistance to chemical degradation.

Antimicrobial Agents

Pyridine derivatives synthesized using this compound have shown significant antimicrobial properties. For example, compounds derived from this process have demonstrated effectiveness against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli. A study on the antibacterial activity of several pyridine derivatives revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics:

CompoundTarget BacteriaMIC (μg/mL)
48aS. aureus56 ± 0.5
48bE. coli55 ± 0.5

These findings indicate that modifications on the pyridine scaffold can significantly enhance antibacterial properties.

Antiviral Compounds

Research has indicated that pyridine-based compounds exhibit antiviral activities, particularly against viruses like SARS-CoV-2. The fluorination capabilities of this compound facilitate the development of compounds that can effectively target viral replication mechanisms .

Antitumor Activities

Several studies have highlighted the potential of pyridine derivatives in cancer treatment. These compounds can target specific pathways involved in tumor growth and proliferation, showcasing their promise as therapeutic agents .

Comparison with Similar Compounds

This compound vs. Hydrogen Fluoride (HF)

Property This compound Hydrogen Fluoride (HF)
Chemical Formula C₅H₆FN (Pyridine:HF = 1:1) HF
Physical State Liquid Gas/Liquid (depending on temperature/pressure)
Applications Desilylation, fluorination, catalysis Industrial etching, biochemical deglycosylation
Safety Corrosive (R34) but reduced volatility Extremely corrosive, toxic, and volatile

Key Differences :

  • This compound provides controlled release of HF, making it preferable for laboratory-scale reactions requiring precision .
  • Anhydrous HF poses significant inhalation and dermal hazards, limiting its use outside specialized equipment .

This compound vs. Triethylamine Trihydrofluoride (NEt₃·3HF)

Property This compound Triethylamine Trihydrofluoride (NEt₃·3HF)
Chemical Formula C₅H₆FN C₆H₁₅F₃N (Et₃N:HF = 1:3)
HF Content ~70% HF ~60% HF (higher molar ratio)
Applications Desilylation, fluorination Catalytic hydrofluorination of alkynes
Reactivity Moderate fluoride donor Higher reactivity due to increased HF availability

Key Differences :

  • NEt₃·3HF’s higher HF content enhances its utility in reactions requiring aggressive fluorination, such as alkyne functionalization .
  • This compound’s lower HF ratio makes it suitable for stepwise syntheses where selectivity is critical .

This compound vs. Ammonium Hydrofluoride (NH₄HF₂)

Property This compound Ammonium Hydrofluoride (NH₄HF₂)
Chemical Formula C₅H₆FN NH₄HF₂ (NH₃:HF = 1:2)
Physical State Liquid Solid
Applications Fluorination in solution-phase synthesis Solid-phase fluoride displacement
Safety Corrosive but stable in solution Releases HF gas upon hydrolysis

Key Differences :

  • NH₄HF₂’s solid state allows for straightforward storage but requires aqueous workup, risking unintended HF release .
  • This compound’s liquid form enables direct use in homogeneous reactions, improving reproducibility .

This compound vs. Pyridine Hydrochloride

Property This compound Pyridine Hydrochloride
Chemical Formula C₅H₆FN C₅H₆ClN
Anion Fluoride (F⁻) Chloride (Cl⁻)
Applications Fluoride donor in synthesis Acid catalyst, pharmaceutical intermediate
Reactivity Nucleophilic fluoride transfer Brønsted acid catalysis

Key Differences :

  • This compound’s fluoride ion is critical for C–F bond formation, while pyridine hydrochloride serves as a proton source .

Biological Activity

Pyridine hydrofluoride (HF-pyridine), a complex of pyridine and hydrogen fluoride, is known for its significant biological activity, particularly in the context of fluorination reactions. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

  • Chemical Formula : C5_5H6_6FN
  • Molecular Structure : Composed of 30% pyridine and 70% hydrogen fluoride.
  • Common Uses : Primarily utilized as a fluorinating agent in organic synthesis.

This compound acts through a process known as fluorination , where it introduces fluorine atoms into various biomolecules. This modification can significantly alter the structural and functional properties of these molecules, impacting their biological activity.

Key Mechanisms:

  • Fluorination of Biomolecules : The compound interacts with enzymes and proteins, leading to either inhibition or activation depending on the target molecule.
  • Stability and Reactivity : HF-pyridine is stable up to 50°C but is moisture-sensitive, which affects its reactivity in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds containing pyridine scaffolds have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli.

Compound TypePathogen TargetedActivity Level
Pyridine derivativesS. aureus (MRSA)Strong inhibition
Fluorinated pyridinesE. coliModerate activity

The incorporation of fluorine into these compounds often enhances their antimicrobial properties due to increased lipophilicity and improved interaction with bacterial membranes .

Case Studies

  • Antibacterial Efficacy : A series of pyridine-based compounds were synthesized and tested against Gram-positive bacteria. One derivative demonstrated comparable efficacy to linezolid, a well-known antibiotic, indicating the potential for developing new therapeutic agents .
  • Antiviral Activity : Pyridine compounds have also been explored for their antiviral properties, particularly in the context of COVID-19 research. Compounds that integrate pyridine with other heterocycles have shown promise in inhibiting viral replication .

This compound's biochemical interactions are crucial for its function as a fluorinating agent:

  • Enzyme Interactions : It can modify enzyme activity by introducing fluorine atoms into active sites or substrate molecules.
  • Metabolic Pathways : The compound participates in various metabolic pathways that involve fluorinated intermediates, influencing cellular processes such as signal transduction and metabolic regulation .

Transport and Distribution

The distribution of this compound within biological systems is influenced by:

  • Transport Mechanisms : Interaction with cellular transporters can affect its localization within tissues.
  • Subcellular Localization : The compound can be directed to specific organelles where it exerts its biological effects.

Q & A

Q. What are the critical physicochemical properties of pyridine hydrofluoride that influence its reactivity in synthetic chemistry?

this compound (C₅H₅N·HF, CAS 62778-11-4) is a complex of pyridine and hydrogen fluoride, with a molecular weight of 99.11 g/mol. Its reactivity is governed by its high HF content (up to 70% w/w), solubility in polar aprotic solvents, and the Lewis acidic nature of the HF-pyridine complex. Key properties include its hygroscopicity, stability under anhydrous conditions, and ability to act as a fluorinating agent. Researchers should prioritize characterizing its HF content via titration or ion-selective electrodes before use in reactions .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

Common methods include:

  • Ion chromatography (IC) for fluoride ion detection (detection limit: 0.1 ppm).
  • Headspace gas chromatography (GC) with flame ionization detection (FID) for pyridine quantification, following protocols like HJ 1072-2019 .
  • ¹H/¹³C NMR to confirm structural integrity and monitor reaction progress. Calibration curves using certified reference materials are essential to minimize matrix effects .

Q. How should researchers safely handle this compound in laboratory settings?

  • Use anhydrous conditions to prevent HF release (this compound hydrolyzes in moisture).
  • Employ PTFE-lined equipment to avoid corrosion.
  • Conduct experiments in fume hoods with HF gas sensors (OSHA PEL: 3 ppm).
  • Neutralize waste with calcium carbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the interaction mechanisms of this compound in corrosion inhibition?

DFT studies reveal that this compound adsorbs onto metal surfaces via donor-acceptor interactions, with the pyridine ring facilitating electron transfer. Computational models should optimize geometries at the B3LYP/6-311++G(d,p) level and calculate adsorption energies (ΔE_ads) to compare inhibition efficiencies. Experimental validation via electrochemical impedance spectroscopy (EIS) is critical to correlate computational predictions with empirical data .

Q. What strategies resolve discrepancies in fluoride concentration data from this compound degradation studies?

Discrepancies often arise from:

  • Matrix interference (e.g., organic solvents affecting ion-selective electrodes).
  • Incomplete hydrolysis due to variable humidity. Mitigation strategies:
  • Validate methods using spiked recovery experiments (target: 90–110% recovery).
  • Cross-verify results with multiple techniques (e.g., IC and colorimetric assays) .

Q. How can synthetic protocols for this compound-mediated fluorination be optimized for regioselectivity?

  • Temperature control : Reactions at –20°C favor monofluorination, while higher temperatures (40–60°C) promote difluorination.
  • Solvent selection : Dichloromethane enhances solubility, whereas THF stabilizes intermediates.
  • Additives : Use molecular sieves to scavenge trace water and improve yield. Monitor reaction progress via in situ ¹⁹F NMR to track intermediate formation .

Q. What methodological frameworks ensure rigor in designing this compound-related studies?

Apply the PICO framework to define:

  • Population : Reaction systems (e.g., organic substrates).
  • Intervention : this compound concentration/stochiometry.
  • Comparison : Alternative fluorinating agents (e.g., DAST).
  • Outcome : Yield, selectivity, or corrosion inhibition efficiency. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine hydrofluoride
Reactant of Route 2
Pyridine hydrofluoride

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